5-Amino-7-bromo-2,3-dihydro-1H-inden-1-one
Description
Significance of the Indenone Framework in Organic Synthesis and Chemical Biology
The indenone scaffold is of considerable importance in medicinal chemistry, the synthesis of natural products, and organic materials science. researchgate.netbohrium.com In organic synthesis, 1-indanone (B140024) and its derivatives are valuable intermediates for constructing more complex molecular architectures. rsc.org Various metal-catalyzed and metal-free methods have been developed to synthesize the 1-indanone core, reflecting its high demand in the field. rsc.orgbohrium.com
In the realm of chemical biology, the indenone framework is a privileged structure found in numerous natural products and pharmacologically active compounds. bohrium.comresearchgate.net Derivatives of 1-indanone have been investigated for a wide range of biological activities, including antiviral, anti-inflammatory, antibacterial, and anticancer properties. researchgate.netbeilstein-journals.org This broad spectrum of activity underscores the importance of the indenone core in the design and development of novel therapeutic agents. beilstein-journals.org
Overview of Halogenated and Aminated Indenones as Key Structural Motifs
The functionalization of the indenone core with halogen and amine groups gives rise to key structural motifs with modified physicochemical and biological properties. The introduction of halogen atoms, such as bromine, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. nih.govresearchgate.net Halogenation can improve pharmacological properties like lipophilicity and cell permeability, and the halogen atom can participate in "halogen bonding," a type of non-covalent interaction that can contribute to the stability of a ligand-target complex. nih.govnih.gov Bromo-substituted indanones, for example, serve as crucial intermediates in coupling reactions like Suzuki and Buchwald aminations to create more complex molecules. medchemexpress.com
Similarly, the incorporation of an amino group can significantly influence a molecule's properties. The amino group can alter solubility and polarity and provides a site for further chemical modification. It can also act as a hydrogen bond donor or acceptor, which is critical for molecular recognition and binding to biological targets such as enzymes and receptors. The strategic placement of both halogen and amino substituents on the indenone framework creates bifunctional molecules with significant potential for constructing diverse chemical libraries for drug discovery and materials science.
Research Imperatives for 5-Amino-7-bromo-2,3-dihydro-1H-inden-1-one
While specific research applications for this compound are not extensively documented in public literature, its structure strongly suggests its role as a highly specialized chemical intermediate. The precise positioning of the amino group at the C5 position and the bromine atom at the C7 position on the indanone scaffold creates a unique substitution pattern that is valuable for targeted synthesis.
The research imperative for this compound lies in its utility as a versatile building block. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups. Simultaneously, the amino group can be acylated, alkylated, or used as a directing group in further synthetic transformations. This dual functionality allows for the systematic and regioselective elaboration of the indanone core, enabling the synthesis of novel and complex molecules that would be difficult to access through other routes. Compounds such as this are crucial for creating libraries of novel indenone derivatives to be screened for potential biological activities or for the development of new functional materials.
| Property | Value |
|---|---|
| CAS Number | 158205-19-7 |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Purity | Typically ≥97% |
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
5-amino-7-bromo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8BrNO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2,11H2 |
InChI Key |
NCCHOZOSPBGERV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2Br)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 5 Amino 7 Bromo 2,3 Dihydro 1h Inden 1 One
Retrosynthetic Analysis of the 5-Amino-7-bromo-2,3-dihydro-1H-inden-1-one Scaffold
A retrosynthetic analysis of this compound suggests several potential synthetic routes. The primary disconnections involve the carbon-nitrogen and carbon-bromine bonds on the aromatic ring.
Route A: Late-stage Bromination and Amination
This approach involves the initial synthesis of a 5-amino-2,3-dihydro-1H-inden-1-one precursor, followed by a regioselective bromination at the C-7 position. Alternatively, a 7-bromo-2,3-dihydro-1H-inden-1-one intermediate could be synthesized first, followed by amination at the C-5 position. The feasibility of this route hinges on the ability to control the regioselectivity of the halogenation and amination steps.
Route B: Cyclization of a Pre-functionalized Precursor
A more convergent approach would involve the cyclization of a suitably substituted phenylpropanoic acid derivative. For instance, a 3-(3-amino-5-bromophenyl)propanoic acid could undergo an intramolecular Friedel-Crafts acylation to form the desired indanone ring. This strategy incorporates the required substituents at an early stage, potentially simplifying the final steps.
Precursor Synthesis and Functionalization Pathways
The synthesis of the target molecule relies on the effective preparation and functionalization of key intermediates. The 2,3-dihydro-1H-inden-1-one core is a common starting point for further elaboration.
Synthesis of Substituted 2,3-Dihydro-1H-inden-1-one Intermediates
The synthesis of the 2,3-dihydro-1H-inden-1-one skeleton can be achieved through various methods, most commonly via the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. beilstein-journals.orgresearchgate.net This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Lewis acids. beilstein-journals.orgresearchgate.net The substituents on the aromatic ring of the starting propanoic acid will dictate the substitution pattern of the resulting indanone.
For example, the synthesis of 5-bromo-2,3-dihydro-1H-inden-1-one can be accomplished by the Friedel-Crafts reaction of 3-(3-bromophenyl)propionic acid. chemicalbook.com This intermediate serves as a crucial precursor for subsequent amination reactions.
| Starting Material | Reagent/Catalyst | Product | Reference |
| 3-Arylpropanoic acids | Polyphosphoric acid (PPA) | Substituted 2,3-dihydro-1H-inden-1-ones | beilstein-journals.orgresearchgate.net |
| 3-(3-Bromophenyl)propionic acid | Chlorosulfonic acid | 5-Bromo-2,3-dihydro-1H-inden-1-one | chemicalbook.com |
Regioselective Bromination Strategies for Indenone Systems
The introduction of a bromine atom at a specific position on the indanone ring is a critical step that requires careful consideration of the directing effects of the existing substituents.
The presence of directing groups on the aromatic ring can significantly influence the regioselectivity of electrophilic bromination. For instance, an amino group or a protected amino group (e.g., acetamido) at the C-5 position would be expected to direct bromination to the ortho and para positions. In the case of 5-amino-2,3-dihydro-1H-inden-1-one, the C-6 and C-4 positions would be activated. However, achieving selective bromination at the C-7 position in the presence of a C-5 amino group can be challenging due to steric hindrance and the strong activating nature of the amino group.
One strategy to achieve C-7 bromination is to utilize a pre-existing substituent at another position to block more reactive sites or to employ specific brominating agents and conditions that favor the desired isomer. nih.gov
Electrophilic bromination of the aromatic ring of 2,3-dihydro-1H-inden-1-one can be achieved using various brominating agents, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). nih.govresearchgate.net The regioselectivity is governed by the electronic properties of the substituents already present on the aromatic ring. rsc.org
In the case of an unsubstituted 2,3-dihydro-1H-inden-1-one, bromination tends to occur on the aromatic ring rather than the aliphatic portion under electrophilic conditions. The ketone group is a meta-director.
For substrates with activating groups, such as methoxy (B1213986) groups, bromination occurs on the aromatic ring. For instance, the bromination of 5,6-dimethoxyindan-1-one with Br₂ in acetic acid leads to dibromination at the 2- and 4-positions. researchgate.net The choice of brominating agent and reaction conditions is crucial for controlling the extent and position of bromination. nih.gov
| Substrate | Brominating Agent | Conditions | Product(s) | Reference |
| Indan-1-one | Br₂/CCl₄, photobromination | Room Temperature | Complex mixture including 2,3-dibromo-inden-1-one | tubitak.gov.tr |
| 5,6-Dimethoxyindan-1-one | Br₂ | Acetic acid, room temperature | 2,4-Dibromo-5,6-dimethoxyindan-1-one | researchgate.net |
| 4-Sulfonamido-1H-indazoles | NBS | DMF, 80 °C | Regioselective C7-bromination | nih.gov |
Amination Protocols for Aromatic Systems
The introduction of an amino group onto the aromatic ring can be accomplished through several methods, including the reduction of a nitro group or through modern cross-coupling reactions.
A common strategy involves the nitration of the aromatic ring followed by reduction of the nitro group to an amine. However, controlling the regioselectivity of nitration on a pre-brominated indanone can be complex.
More contemporary and versatile methods for forming carbon-nitrogen bonds include transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. organic-chemistry.org This reaction allows for the coupling of an aryl halide (e.g., a bromo-substituted indanone) with an amine source in the presence of a palladium or copper catalyst. organic-chemistry.org This approach offers a high degree of functional group tolerance and is a powerful tool for the synthesis of arylamines. organic-chemistry.org For instance, 5-bromo-2,3-dihydro-1H-inden-1-one can serve as a key intermediate for such coupling reactions. medchemexpress.com
| Reaction Type | Catalyst | Amine Source | Substrate | Reference |
| Buchwald-Hartwig Amination | Palladium or Copper complexes | Various amines | Aryl bromides | organic-chemistry.org |
| Ullmann Condensation | Copper powder | Aliphatic primary amines | Aryl halides | organic-chemistry.org |
Sequential Functional Group Transformations on the Indenone Core
The synthesis of complex molecules like this compound often relies on a carefully planned sequence of reactions. A common synthetic route involves the intramolecular Friedel–Crafts acylation of a substituted 3-arylpropionic acid to form the bicyclic indenone core. researchgate.netnih.govbeilstein-journals.org
For instance, a synthesis could commence with a suitably substituted benzene (B151609) derivative, which is subjected to Friedel-Crafts acylation with 3-chloropropionyl chloride to introduce the three-carbon side chain. nih.gov Subsequent intramolecular cyclization, often promoted by a strong acid like polyphosphoric acid or sulfuric acid, yields the 2,3-dihydro-1H-inden-1-one skeleton. nih.govbeilstein-journals.org Following the formation of the core, sequential bromination and nitration (followed by reduction) or palladium-catalyzed amination can be performed to install the required functional groups at positions 5 and 7. The order of these steps is critical to manage the directing effects of the substituents on the aromatic ring.
Advanced Synthetic Approaches to this compound Analogs
The development of novel synthetic methods provides access to a wider range of indenone analogs with diverse substitution patterns.
Metal-Catalyzed Cross-Coupling Reactions in Indenone Synthesis (e.g., Stille Coupling for Aryl Halides)
Metal-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon bonds. The Stille reaction, which couples an organotin compound with an organic halide, is a versatile tool for this purpose. wikipedia.orgnumberanalytics.com Starting with this compound, the bromine atom at the 7-position serves as a handle for Stille coupling. libretexts.org This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at this position, leading to a diverse library of indenone analogs.
The reaction is catalyzed by a palladium(0) complex and can be performed under mild conditions, tolerating many functional groups. wikipedia.orgharvard.edu
Typical Stille Coupling Reaction Parameters:
| Component | Role | Common Reagents |
|---|---|---|
| Substrate | Electrophilic partner | This compound |
| Organostannane | Nucleophilic partner | R-Sn(Bu)₃ (where R = aryl, vinyl, etc.) |
| Catalyst | Facilitates the coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Solvent | Reaction medium | Toluene, DMF, Dioxane |
This method has been successfully applied to aryl bromides, iodides, and triflates, making it a powerful strategy for the late-stage functionalization of the indenone scaffold. nih.gov
Radical Cyclization Studies in Dihydroindenone Systems
Radical cyclization reactions offer a powerful alternative for constructing cyclic systems, including the dihydroindenone core. wikipedia.org These reactions proceed through radical intermediates and are often characterized by high efficiency and selectivity. wikipedia.orgnih.gov A typical approach involves generating a radical on a side chain attached to an aromatic ring, which then attacks a multiple bond to close the ring. wikipedia.org For instance, an ortho-alkenyl anilide derivative can undergo a 6-exo-trig radical cyclization to form a dihydroquinolin-2-one, a related heterocyclic system. nih.gov Similar strategies can be envisioned for dihydroindenone synthesis. Manganese(III) acetate (B1210297) is a common oxidant used to initiate such radical cyclizations. researchgate.net These methods are particularly useful for creating complex polycyclic structures in a single step. nih.govresearchgate.net
Stereoselective Synthesis of Chiral Indenone Derivatives
Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Consequently, the development of stereoselective methods for synthesizing chiral indenone derivatives is of high importance. acs.orgorganic-chemistry.org
Several strategies have been developed to achieve enantioselective synthesis of substituted indanones:
Rhodium-Catalyzed Asymmetric 1,4-Addition: This method involves the intramolecular cyclization of chalcone (B49325) derivatives to yield chiral 3-aryl-1-indanones with high enantioselectivity. acs.orgorganic-chemistry.org
Palladium-Catalyzed Asymmetric Reductive-Heck Reaction: An intramolecular reductive-Heck reaction can be used to synthesize enantiomerically enriched 3-substituted indanones. figshare.com
Organocatalysis: Chiral N-heterocyclic carbene (NHC) catalysts can trigger intramolecular Michael additions to construct the indane skeleton with excellent enantiocontrol. rsc.org
Asymmetric C-C Bond Activation: Chiral rhodium catalysts can activate C-C bonds in cyclobutanols to generate enantioenriched indanones. rsc.org
These advanced methods provide access to specific enantiomers of indenone derivatives, which is crucial for the development of new therapeutic agents.
Structural Characterization and Advanced Spectroscopic Analysis of 5 Amino 7 Bromo 2,3 Dihydro 1h Inden 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Assignments
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic protons of the five-membered ring, and the protons of the amino group.
Expected ¹H NMR Spectral Features:
Aromatic Region: Two signals are anticipated in the aromatic region. The proton at position 4 (adjacent to the amino group) and the proton at position 6 would likely appear as distinct singlets, due to the lack of adjacent protons for coupling. Their chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing bromo and carbonyl groups.
Aliphatic Region: The four protons on the five-membered ring at positions 2 and 3 are expected to appear as two distinct multiplets. The protons at C2, being adjacent to the carbonyl group, would likely resonate at a lower field (higher ppm) than the protons at C3. They would appear as triplets due to coupling with each other.
Amino Group: The two protons of the amino group (NH₂) would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration.
Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Expected ¹³C NMR Spectral Features:
Carbonyl Carbon: A signal at a significantly downfield chemical shift (typically in the range of 190-210 ppm) is characteristic of the ketone carbonyl carbon (C1).
Aromatic Carbons: The six carbons of the benzene (B151609) ring would produce six distinct signals in the aromatic region (typically 110-160 ppm). The chemical shifts would be influenced by the attached substituents (amino, bromo, and the fused ring system). The carbons directly attached to the bromine (C7) and the amino group (C5) would show characteristic shifts.
Aliphatic Carbons: Two signals in the aliphatic region (typically 20-50 ppm) would correspond to the two methylene (B1212753) carbons of the five-membered ring (C2 and C3).
The following table outlines the hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound.
| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| C1 | - | ~200 (C=O) |
| C2 | Triplet, ~3.0-3.2 | ~35-40 |
| C3 | Triplet, ~2.7-2.9 | ~25-30 |
| C3a | - | ~145-150 |
| C4 | Singlet, ~6.8-7.0 | ~115-120 |
| C5 | - | ~140-145 (C-NH₂) |
| C6 | Singlet, ~7.2-7.4 | ~120-125 |
| C7 | - | ~110-115 (C-Br) |
| C7a | - | ~150-155 |
| NH₂ | Broad Singlet, ~4.0-5.0 | - |
Note: These are estimated values and actual experimental results may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing definitive evidence for structural assignments.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would be expected to show a cross-peak between the signals of the protons at C2 and C3, confirming their connectivity within the five-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would link the proton signals for C2-H, C3-H, C4-H, and C6-H to their corresponding carbon signals in the ¹³C NMR spectrum, allowing for unambiguous assignment of the carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For instance, the protons at C2 and C3 would show correlations to the carbonyl carbon at C1. The aromatic proton at C6 would be expected to show correlations to C7a, C5, and C4, helping to confirm the substitution pattern on the aromatic ring.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FTIR spectrum of this compound would be expected to display several characteristic absorption bands that correspond to its key functional groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Amino (N-H) | N-H Stretch (primary amine) | 3300 - 3500 (typically two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Carbonyl (C=O) | C=O Stretch (conjugated ketone) | 1670 - 1690 |
| Aromatic C=C | C=C Stretch | 1500 - 1600 |
| Amino (N-H) | N-H Bend | 1550 - 1650 |
| Carbon-Bromine (C-Br) | C-Br Stretch | 500 - 650 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound (C₉H₈BrNO), the high-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ that confirms its elemental composition. A key feature would be the isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should display two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺.
Expected Mass Spectrometry Data:
Molecular Formula: C₉H₈BrNO
Molecular Weight: Approximately 226.07 g/mol
Expected [M]⁺ peak (with ⁷⁹Br): ~224.98 m/z
Expected [M+2]⁺ peak (with ⁸¹Br): ~226.98 m/z
Analysis of the fragmentation pattern in the mass spectrum could reveal the loss of characteristic fragments, such as CO, Br, or parts of the aliphatic ring, providing further corroboration of the proposed structure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of atoms in the crystal lattice, as well as bond lengths and angles.
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide a complete and unambiguous determination of its solid-state structure.
Molecular Geometry and Bond Parameters
The X-ray crystal structure would reveal the planarity of the indanone ring system. The benzene ring is inherently planar, and the five-membered ring is expected to be nearly planar. The analysis would provide precise measurements of all bond lengths and angles.
Hypothetical Bond Parameter Data from X-ray Crystallography:
| Bond | Expected Bond Length (Å) | Angle | **Expected Bond Angle (°) ** |
| C=O | ~1.22 | C3-C2-C1 | ~108-112 |
| C-N | ~1.37 | C2-C1-C7a | ~108-112 |
| C-Br | ~1.90 | C4-C5-C6 | ~118-122 |
| Aromatic C-C | ~1.38 - 1.41 | C5-C6-C7 | ~118-122 |
| Aliphatic C-C | ~1.52 - 1.54 | C6-C7-C7a | ~118-122 |
Note: These values are based on typical bond lengths and angles for similar structures and are not experimental data for the title compound.
Furthermore, the crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the packing of the molecules in the crystal lattice.
Conformational Analysis of the Bicyclic Ring System
For comparison, studies on a related isomer, 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one, have shown that the non-hydrogen atom framework is nearly planar. In this isomer, the maximum deviation from planarity for any non-hydrogen atom is minimal. This suggests that the indanone core structure has a tendency towards a planar conformation. However, without specific data for the 7-bromo isomer, it is not possible to definitively describe the precise conformation, including torsion angles and the specific puckering of the five-membered ring, which can be influenced by the positions of the substituents on the aromatic ring.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A comprehensive analysis of the intermolecular interactions for this compound is contingent upon the availability of its crystal structure data, which is not currently available. This type of analysis identifies the non-covalent forces that dictate how molecules are arranged in a solid state, influencing properties such as melting point and solubility.
In the crystal structure of the related compound 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one, the molecules are interconnected by a network of intermolecular hydrogen bonds. Specifically, N—H···O and C—H···O interactions are observed, which form a three-dimensional network. Furthermore, π-π stacking interactions between the benzene rings of adjacent molecules contribute to the stability of the crystal packing, with a reported centroid-centroid distance of 3.5535 (19) Å. C—H···π interactions are also noted as a stabilizing force in its supramolecular structure.
Computational Chemistry and Theoretical Studies on 5 Amino 7 Bromo 2,3 Dihydro 1h Inden 1 One and Indenone Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations are pivotal for predicting molecular geometry, energetic properties, and spectroscopic signatures, offering a theoretical framework that complements experimental findings. For complex organic molecules like substituted indenones, DFT provides a viable method to understand their inherent chemical nature. Similar methodologies have been applied to other bromo-substituted heterocyclic compounds to analyze their structure and vibrational spectra. amrita.eduresearchgate.net
Table 1: Predicted Geometrical Parameters for 5-Amino-7-bromo-2,3-dihydro-1H-inden-1-one from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| C-N | ~1.38 Å | |
| C-Br | ~1.90 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-C (aliphatic) | ~1.52 - 1.54 Å | |
| Bond Angle | C-CO-C | ~108° |
| H-N-H | ~115° | |
| Dihedral Angle | C-C-C-C (ring) | Near 0° (indicating planarity) |
Note: These are typical values expected from DFT calculations on similar structures.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability and is also linked to the molecule's nonlinear optical properties. amrita.edu A smaller energy gap suggests higher reactivity and greater potential for intramolecular charge transfer, a feature often sought in the design of bioactive molecules.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -5.8 eV | Primarily localized on the amino group and the aromatic ring. |
| LUMO | ~ -1.5 eV | Primarily localized on the carbonyl group and the indenone ring system. |
| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV | Indicates moderate chemical stability and reactivity. |
Note: Values are illustrative and based on calculations for analogous aromatic amines and ketones.
DFT calculations are also employed to predict spectroscopic data, which can be used to confirm the structure of a synthesized compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be correlated with experimental spectra. For instance, the ¹H NMR spectrum of a related isomer, 5-amino-4-bromo-2,3-dihydro-1H-inden-1-one, has been experimentally determined, showing characteristic signals for the aromatic, amino, and aliphatic protons. nih.gov Theoretical predictions for the 7-bromo isomer would be expected to show distinct shifts due to the different positions of the substituents.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) and IR Frequencies (cm⁻¹) for Key Groups
| Spectrum | Group | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Aromatic-H | δ 7.0 - 7.5 |
| NH₂ | δ 4.5 - 5.0 | |
| Aliphatic-CH₂ | δ 2.6 - 3.1 | |
| ¹³C NMR | C=O | δ 195 - 205 |
| C-Br | δ 110 - 120 | |
| C-NH₂ | δ 140 - 150 | |
| IR | C=O stretch | ~1690 cm⁻¹ |
| N-H stretch | ~3300 - 3400 cm⁻¹ | |
| C-Br stretch | ~550 - 650 cm⁻¹ |
Note: These predictions are based on established correlations and DFT calculations for similar functional groups.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can explore its conformational landscape, revealing the flexibility of the five-membered ring and the rotation of the amino group. Such simulations, often performed in a solvent to mimic physiological conditions, are crucial for understanding how the molecule might adapt its shape to fit into a biological receptor. Computational studies on other indenone derivatives have utilized MD simulations to analyze molecular interactions and binding stability. nih.gov
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway and locating the transition state structures, DFT calculations can determine the activation energies and reaction kinetics. For this compound, theoretical studies could investigate reactions such as electrophilic substitution on the aromatic ring or nucleophilic addition to the carbonyl group. Understanding these mechanisms is vital for optimizing synthetic routes and predicting potential metabolic transformations of the compound. The synthesis of various 1-indanones often involves reactions like Friedel–Crafts acylation, and theoretical studies can provide a deeper understanding of these complex processes. beilstein-journals.orgresearchgate.net
Molecular Docking Studies with Biological Macromolecules for Theoretical Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to a specific protein target. These studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, various indanone and indanedione derivatives have been docked with the protein cereblon to assess their binding affinity. nih.gov Similarly, other bromo-substituted heterocyclic compounds have been evaluated as potential enzyme inhibitors through molecular docking studies. d-nb.info
Table 4: Hypothetical Molecular Docking Results of this compound with a Kinase Target
| Parameter | Result |
|---|---|
| Binding Affinity | -8.5 kcal/mol |
| Hydrogen Bonds | Amino group with Asp145; Carbonyl group with Lys33 |
| Hydrophobic Interactions | Indenone ring with Leu83, Val21 |
| Pi-Alkyl Interactions | Aromatic ring with Ala48 |
Note: This table is illustrative of typical results from a molecular docking study.
Applications As Synthetic Intermediates in Complex Organic Molecules
Precursor for Diverse Heterocyclic Systems (e.g., Pyrazolyl Indenones)
The presence of both an amino group and a ketone makes 5-Amino-7-bromo-2,3-dihydro-1H-inden-1-one a prime candidate for the synthesis of fused heterocyclic systems. Of particular interest is the formation of pyrazole-fused indenones. While direct examples involving the title compound are not documented, the reaction of analogous amino ketones with hydrazine (B178648) derivatives is a well-established method for pyrazole synthesis. rsc.orgnih.govorganic-chemistry.org
The general reaction involves the condensation of the ketone with hydrazine, followed by an intramolecular cyclization and subsequent aromatization, often through oxidation, to yield the fused pyrazole ring. The amino group on the indanone ring can influence the reaction's regioselectivity and can be a site for further modification. Fused polycyclic pyrazoles are a significant class of heterocyclic compounds, and developing efficient synthetic methods for their preparation is an active area of research. rsc.org
Table 1: Representative Synthesis of Fused Pyrazoles from Amino Ketones
| Starting Amino Ketone Analogue | Reagent | Resulting Heterocyclic System | Reference |
| β-Amino cyclic ketones | tert-Butyl nitrite (B80452) | Trifluoromethylated fused tricyclic pyrazoles | rsc.orgrsc.org |
| 5-Aminopyrazole derivatives | Cyclic ketones, Arylaldehydes | Macrocyclane-fused pyrazolo[3,4-b]pyridines | beilstein-journals.org |
| 5-Amino-3-hydroxy-1-phenyl-1H-pyrazole | Ketones, Isatin | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives | beilstein-journals.orgsemanticscholar.org |
Building Block for Polycyclic Aromatic Hydrocarbons (PAHs) and Fused-Ring Systems
The indanone core of this compound serves as a foundational unit for the construction of larger polycyclic aromatic hydrocarbons (PAHs) and other fused-ring systems. nih.gov The bromine atom is particularly useful in this context, enabling palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce additional aromatic rings. eurekaselect.comiloencyclopaedia.org
Furthermore, 1-indanone (B140024) intermediates have been utilized in the synthesis of fluorinated PAHs. nih.gov This methodology involves the intramolecular Friedel–Crafts acylation of precursor acids to form the indanone, which is then subjected to cyclization to build the extended aromatic system. nih.gov The amino group on the title compound could be used to direct or modulate these cyclization reactions, offering a handle for further functionalization of the resulting PAH. The synthesis of PAHs is of significant interest due to their applications in materials science and organic electronics. nih.govnih.gov
Intermediate in the Synthesis of Scaffolds for Drug Discovery
The indanone scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. researchgate.net Indanone derivatives have shown a wide range of pharmacological activities, making them attractive starting points for drug discovery programs. nih.govbeilstein-journals.org The functional groups of this compound provide multiple points for diversification to create libraries of compounds for screening.
The amino group can be acylated, alkylated, or used to form various heterocyclic rings, while the bromine atom allows for the introduction of a wide array of substituents through cross-coupling reactions. This versatility makes it a valuable intermediate for generating novel molecular scaffolds to be evaluated for various therapeutic targets, particularly in the area of neurodegenerative disorders where indanone-based molecules have shown promise. nih.gov
Table 2: Examples of Indanone Scaffolds in Drug Discovery Contexts
| Indanone Derivative Type | Synthetic Application | Therapeutic Area of Interest | Reference |
| Indanone-aminopropoxy benzylidenes | Synthesis of cholinesterase inhibitors | Alzheimer's Disease | semanticscholar.org |
| Arylidene indanones | Synthesis of tubulin depolymerizing agents | Cancer | scispace.com |
| Functionalized indanones | Synthesis of multi-functional drugs | Alzheimer's Disease | beilstein-journals.org |
| Amino-indanone derivatives | Synthesis of neuroprotective agents | Neurodegenerative Disorders | nih.gov |
Utility in the Development of New Materials and Functional Molecules
The unique combination of functional groups on this compound suggests its potential utility in the development of novel materials and functional molecules. The aromatic core, coupled with the electron-donating amino group and the potential for extended conjugation through reactions at the bromo and keto positions, could lead to molecules with interesting photophysical or electronic properties.
For instance, amino-substituted aromatic compounds are often used in the synthesis of dyes and pigments. iloencyclopaedia.org The amino group can be diazotized and coupled with other aromatic systems to create azo dyes. sciencepublishinggroup.comresearchgate.net Additionally, the bromo group can significantly influence the properties of organic materials, such as improving molecular hyperpolarizabilities, which is beneficial for nonlinear optical materials. researchgate.net The indanone framework itself has been incorporated into organic functional materials, including those for organic light-emitting diodes (OLEDs) and as fluorescent dyes. scispace.comrsc.org Therefore, this compound could serve as a precursor to novel functional dyes, sensors, or components for organic electronic devices.
Future Directions and Emerging Research Avenues for 5 Amino 7 Bromo 2,3 Dihydro 1h Inden 1 One Research
Development of More Efficient and Sustainable Synthetic Routes
Traditional syntheses of indanone frameworks, often relying on intramolecular Friedel-Crafts acylation, can involve harsh conditions, stoichiometric reagents, and lengthy reaction times. Future research will prioritize the development of greener and more efficient synthetic protocols for 5-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.
Key areas of development include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of 1-indanones. nih.govruc.dkresearchgate.net This technology can be applied to the key cyclization step, offering a more energy-efficient alternative to conventional heating. nih.gov
Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, represent a frontier in sustainable synthesis. A protocol for the synthesis of indenones from aromatic carboxylic acids and alkynes using triflic anhydride-induced cyclization at room temperature has been developed, offering a facile and sustainable route that could be adapted for the target compound. acs.org
Metal-Free Catalysis: To circumvent the environmental and economic costs associated with metal catalysts, metal-free synthetic routes are being explored. For instance, L-proline has been used as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes to form indanones. rsc.org
Ionic Liquids: The use of ionic liquids as reusable reaction media for metal-triflate-catalyzed intramolecular Friedel-Crafts acylation presents another green chemistry approach. ruc.dkresearchgate.net This method not only facilitates the reaction but also allows for the recovery and reuse of the catalytic system. ruc.dk
| Method | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Conventional Friedel-Crafts | Strong acids (e.g., PPA, H₂SO₄), high temperatures, long reaction times | Well-established | nih.gov |
| Microwave-Assisted | Triflic acid, CH₂Cl₂, 80°C, 60 min | Rapid, complete conversion, energy efficient | nih.gov |
| Mechanochemical | Triflic anhydride, ball milling, room temperature | Solvent-free, mild conditions, high efficiency | acs.org |
| Metal-Free (Organocatalysis) | L-proline, metal- and additive-free | Environmentally benign, avoids metal contamination | rsc.org |
| Ionic Liquids | Metal triflates, [bmim]OTf, microwave irradiation | Catalyst/solvent recyclability, short reaction times | ruc.dkresearchgate.net |
Exploration of Novel Catalytic Systems for Indenone Derivatization
Beyond its synthesis, the derivatization of the this compound scaffold is crucial for exploring its potential applications. Transition-metal-catalyzed annulation reactions have become a cornerstone of modern indenone synthesis and derivatization. bohrium.com Future research will focus on applying and expanding these catalytic systems to functionalize the target molecule.
Promising catalytic metals include:
Rhodium (Rh): Rhodium catalysts are frequently used for indenone synthesis, often employing directed C-H activation strategies to build complexity. bohrium.com
Cobalt (Co) and Nickel (Ni): More earth-abundant metals like cobalt and nickel are gaining traction. Nickel-catalyzed Larock annulations, for example, provide access to a wide range of indenones with high yields and excellent regioselectivity. bohrium.comrsc.org
Iron (Fe): As an inexpensive and non-toxic metal, iron represents a highly sustainable choice. Iron-catalyzed C-H activation, using directing groups like 8-aminoquinoline, has been successfully applied to indenone synthesis. bohrium.com
These catalytic approaches could be used to introduce new substituents, form fused ring systems, or perform cross-coupling reactions at the bromine-substituted position, thus generating a library of novel derivatives from the parent compound.
Chemoenzymatic and Biocatalytic Approaches in Indenone Chemistry
Biocatalysis offers unparalleled selectivity and operates under mild, environmentally benign conditions. For a molecule like this compound, which contains both a ketone and an amino group, chemoenzymatic and biocatalytic strategies hold immense potential.
Future research could explore:
Enzymatic Reduction: Ketoreductases (KREDs) could be employed for the asymmetric reduction of the indenone's carbonyl group to produce chiral alcohol derivatives. While challenging for some cyclic ketones, protein engineering can improve enzyme performance. nottingham.ac.uk
Enzymatic Amination: The ketone moiety could be a substrate for transaminases (ATAs), which catalyze the transfer of an amino group from a donor to a carbonyl acceptor. oup.comnih.gov This could lead to the synthesis of chiral diamino-bromo-dihydroindene derivatives. Although cyclic ketones can be challenging substrates, enzymes with broad substrate scope, such as the (S)-selective transaminase from Halomonas elongata, have shown success. chimia.ch
Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the oxidation of cyclic ketones to form lactones, which are valuable synthetic intermediates. nih.govresearchgate.net Applying a BVMO to the indenone core could generate novel heterocyclic scaffolds. researchgate.net
Tandem Chemoenzymatic Processes: A powerful strategy involves combining chemical and enzymatic steps in a one-pot synthesis. nih.gov For example, a chemical modification could be followed by an enzymatic resolution or transformation to efficiently build molecular complexity with high stereocontrol. oup.comnih.gov
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is revolutionizing how synthetic routes are designed and optimized. arxiv.orgnih.gov For this compound, AI and machine learning (ML) can accelerate research and development significantly.
Key applications include:
Retrosynthesis Planning: AI-powered tools like Synthia, IBM RXN, and AiZynthFinder can analyze the structure of the target molecule and propose novel and efficient synthetic pathways that may not be obvious to human chemists. chemrxiv.orgnih.govchemcopilot.com These tools are trained on vast reaction databases and can overcome human bias. chemcopilot.com
Reaction Condition Optimization: ML algorithms can predict the optimal reaction conditions (catalyst, solvent, temperature, etc.) to maximize yield and selectivity, thereby reducing the number of experiments required. beilstein-journals.orgresearchgate.netnih.gov Global models can suggest general conditions, while local models can fine-tune parameters for a specific reaction family. beilstein-journals.org
Catalyst Design: ML can guide the de novo design of novel catalysts specifically tailored for indenone synthesis or derivatization, potentially leading to more active and selective systems. digitellinc.com
| Application Area | AI/ML Approach | Potential Impact on Indenone Research | Reference |
|---|---|---|---|
| Retrosynthesis | Neural networks, transformer models, tree search algorithms | Discovery of novel, more efficient, and sustainable synthetic routes. | arxiv.orgnih.gov |
| Reaction Optimization | Bayesian optimization, neural networks | Faster optimization of reaction yield and selectivity with fewer experiments. | researchgate.netnih.gov |
| Condition Prediction | Neural network models trained on large databases (e.g., Reaxys) | Accurate prediction of suitable catalysts, solvents, and temperatures. | nih.gov |
| Catalyst Design | Generative models, large language models | Creation of bespoke catalysts for specific derivatization reactions. | digitellinc.com |
Investigation of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) and real-time monitoring are invaluable for this purpose.
Future studies on the synthesis of this compound could benefit from:
Raman Spectroscopy: This technique is particularly powerful for monitoring reactions involving aromatic rings and carbonyl groups, as their vibrational modes are strong Raman scatterers. semanticscholar.org It can be used non-invasively to track the consumption of reactants and formation of products in real-time, even in complex mixtures. irdg.orgspectroscopyonline.comresearchgate.net
Infrared (IR) Spectroscopy: In situ IR can monitor the disappearance of the C=O stretching band of a reactant acid chloride and the appearance of the ketone C=O band in the indanone product during a Friedel-Crafts acylation. numberanalytics.comrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ solid-state NMR has been used to identify reactive intermediates in Friedel-Crafts acylation reactions on solid catalysts, providing deep mechanistic insights that are otherwise difficult to obtain. upv-csic.esmanchester.ac.uk
By employing these techniques, researchers can gain a detailed picture of the reaction landscape, identify transient intermediates, and optimize conditions with a high degree of precision.
Q & A
Basic: What are the key synthetic routes for 5-amino-7-bromo-2,3-dihydro-1H-inden-1-one, and how are reaction conditions optimized?
The synthesis typically involves bromination and subsequent functionalization of indenone precursors. A common approach includes:
- Bromination : Using N-bromosuccinimide (NBS) or molecular bromine (Br₂) under radical or electrophilic conditions to introduce the bromine atom at the 7-position .
- Amination : Introducing the amino group via nucleophilic substitution (e.g., using ammonia or protected amines) or reductive amination .
Optimization involves solvent selection (e.g., dichloromethane for bromination), temperature control (0–25°C to avoid side reactions), and stoichiometric ratios (e.g., 1.1 equivalents of NBS for selective bromination) .
Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural validation relies on:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C7) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 242.98) .
- X-ray Crystallography : For unambiguous confirmation of the bicyclic framework and substituent positions, using programs like SHELXL for refinement .
Basic: What in vitro assays are used to evaluate its biological activity, and how are results interpreted?
Common assays include:
- Anticancer Screening : MTT assays against cancer cell lines (e.g., IC₅₀ determination in ovarian or breast cancer models) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., FAK inhibition) to assess binding affinity (Kᵢ values) .
- Computational Docking : Molecular docking with tools like AutoDock to predict interactions with active sites (e.g., hydrogen bonding with amino acid residues) .
Advanced: How would you design an experiment to resolve contradictory data on bromination regioselectivity?
Contradictions in bromination positions (e.g., C5 vs. C7) can arise from solvent polarity or catalyst choice. To resolve this:
- Isotopic Labeling : Use C-labeled starting materials to track substituent positions via NMR .
- Competitive Experiments : Compare NBS vs. Br₂ in different solvents (e.g., CCl₄ vs. DMF) to identify selectivity drivers .
- DFT Calculations : Simulate reaction pathways to determine thermodynamic favorability of bromination sites .
Advanced: How can structural modifications (e.g., halogen substitution) alter bioactivity, and how is this studied systematically?
-
SAR Studies : Synthesize analogs with Cl, I, or F at C7 and compare activity profiles. For example:
Substituent IC₅₀ (μM) FAK Inhibition LogP Br 0.45 2.3 Cl 1.2 2.1 I 0.38 2.6 Larger halogens (e.g., I) may enhance lipophilicity and target binding . -
Proteomics : Use pull-down assays to identify off-target interactions influenced by substituents .
Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor reaction progress .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, stirring rate) .
- Crystallization Control : Seed crystals to ensure consistent polymorph formation .
Advanced: How are mechanistic studies conducted to elucidate its mode of action in kinase inhibition?
- Kinase Profiling : Use kinase panels (e.g., Eurofins) to identify primary targets .
- X-ray Co-crystallography : Solve structures of the compound bound to FAK to identify key interactions (e.g., halogen bonding with Tyr-430) .
- Kinetic Assays : Measure kcat/Km to distinguish competitive vs. non-competitive inhibition .
Basic: What safety protocols are essential when handling this compound in the lab?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritancy .
- Waste Disposal : Follow EPA guidelines for halogenated organic waste .
Advanced: How is the compound integrated into drug discovery pipelines for lead optimization?
- ADMET Profiling : Assess solubility (e.g., shake-flask method), metabolic stability (microsomal assays), and toxicity (hERG inhibition assays) .
- In Vivo Studies : Test pharmacokinetics (e.g., Cmax, t½) in rodent models .
Advanced: What computational methods predict its reactivity in novel synthetic pathways?
- Retrosynthetic Analysis : Use AI tools (e.g., Synthia) to propose feasible routes .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
